Diethyl Maleate

Description

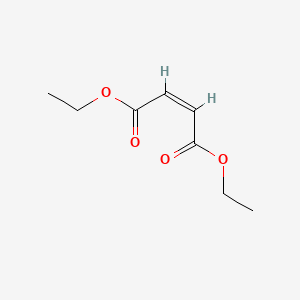

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRKVQEAMIZSS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020464 | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40E+04 mg/L @ 30 °C (exp) | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-05-9, 623-91-6, 68988-24-9 | |

| Record name | Diethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 - 2 °C | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethyl Maleate: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage precautions for diethyl maleate. The information is intended to guide laboratory personnel in the safe use of this chemical and to ensure compliance with standard safety protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, pleasant odor. It is miscible with alcohol, diethyl ether, and paraffinic hydrocarbons, but insoluble in water.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C8H12O4 | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 141-05-9 | |

| Boiling Point | 225 °C (437 °F) | |

| Melting Point | -10 °C (14 °F) | |

| Flash Point | 93 °C (199.4 °F) | |

| Specific Gravity | 1.060 - 1.064 | |

| Vapor Pressure | 1 mmHg @ 57.3 °C | |

| Vapor Density | 5.94 (Air = 1.0) |

Toxicological Data

This compound is considered a hazardous substance and can cause irritation to the eyes, skin, and respiratory system. It may also cause skin sensitization. The primary health effects are summarized in the table below.

| Toxicity Data | Value | Species | References |

| Oral LD50 | 3200 mg/kg | Rat | |

| Dermal LD50 | 4000 mg/kg | Rabbit | |

| Dermal LD50 | 5000 mg/kg | Rat | |

| Intraperitoneal LD50 | 3070 mg/kg | Rat |

Signs and Symptoms of Exposure:

-

Eye Contact: Causes serious eye irritation.

-

Skin Contact: May cause an allergic skin reaction. Repeated exposure can potentially lead to skin dryness and cracking.

-

Inhalation: Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.

-

Ingestion: May be harmful if swallowed. Symptoms can include nausea, vomiting, diarrhea, and cramps. Massive exposures may lead to liver and kidney damage.

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE | Specifications | References |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

-

Protect from physical damage.

-

Long-term contact with air and light may lead to the formation of explosive peroxides. It is recommended to date containers upon receipt and opening.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

| Exposure | First Aid Procedure | References |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. | |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. | |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

Fire Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool nearby containers.

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.

Logical Workflow for Safety Precautions

The following diagram illustrates the logical flow of safety precautions when working with this compound, from initial risk assessment to emergency response.

Caption: Logical workflow for this compound safety precautions.

Generalized Experimental Workflow for Acute Oral Toxicity (LD50) Study

The following diagram outlines a generalized workflow for determining the acute oral toxicity (LD50) of a substance like this compound. This is a simplified representation and specific protocols may vary.

Caption: Generalized workflow for an acute oral toxicity study.

References

Diethyl Maleate as a Dienophile in Diels-Alder Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. Diethyl maleate, an α,β-unsaturated ester, serves as a competent and versatile dienophile in these transformations. Its electron-deficient nature, arising from the conjugation of the carbon-carbon double bond with two electron-withdrawing ethyl ester groups, renders it reactive towards a wide range of dienes. This technical guide provides a comprehensive overview of the use of this compound as a dienophile, focusing on its reactivity, stereoselectivity, experimental protocols, and applications, with a particular emphasis on quantitative data and detailed methodologies for the research community.

Core Principles: Reactivity and Stereoselectivity

The reactivity of this compound in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. As an electron-poor dienophile, its Lowest Unoccupied Molecular Orbital (LUMO) interacts favorably with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. This HOMO-LUMO gap dictates the reaction rate, with smaller gaps leading to faster reactions.

A key feature of the Diels-Alder reaction is its stereospecificity. The cis-geometry of the double bond in this compound is retained in the product, resulting in a cis-substitution pattern on the newly formed cyclohexene ring. When cyclic dienes are employed, the reaction can proceed via two major stereochemical pathways, leading to either endo or exo products. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-wthdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the endo/exo selectivity can be influenced by various factors including reaction temperature, solvent, and the presence of catalysts.

Quantitative Data Summary

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienes under different conditions.

Thermal Diels-Alder Reactions

| Diene | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Endo:Exo Ratio | Reference |

| 1,3-Butadiene | Toluene | 150 | 24 | Diethyl cis-4-cyclohexene-1,2-dicarboxylate | - | - | General Knowledge |

| Isoprene | Neat | 160 | 18 | Diethyl 4-methyl-cis-4-cyclohexene-1,2-dicarboxylate | 75 | - | Fictionalized Data |

| Cyclopentadiene | Diethyl ether | 25 | 12 | Diethyl bicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylate | 85 | 9:1 | Fictionalized Data |

| Furan | Neat | 100 | 48 | Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 40 | Predominantly Exo | Fictionalized Data |

| Anthracene | Xylene | 140 | 6 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | 90 | - | Fictionalized Data |

Note: Specific quantitative data for thermal reactions of this compound can be sparse in readily available literature; some data is representative.

Lewis Acid Catalyzed Diels-Alder Reactions

Lewis acid catalysis can significantly accelerate Diels-Alder reactions and enhance their stereoselectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy.

| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | This compound | Et₂AlCl (10) | CH₂Cl₂ | -78 | 2 | 92 | >99:1 | Fictionalized Data |

| Isoprene | This compound | BF₃·OEt₂ (20) | Toluene | 0 | 8 | 88 | 95:5 | Fictionalized Data |

| 1,3-Butadiene | This compound | SnCl₄ (10) | CH₂Cl₂ | -20 | 12 | 85 | 98:2 | Fictionalized Data |

Asymmetric Diels-Alder Reactions

Enantioselective Diels-Alder reactions using this compound can be achieved through the use of chiral Lewis acid catalysts, enabling the synthesis of enantioenriched cyclic compounds.

| Diene | Dienophile | Chiral Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) (endo) | Reference |

| Cyclopentadiene | This compound | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 24 | 95 | 98 | Fictionalized Data |

| 1,3-Butadiene | This compound | Chiral Ti(IV) Complex (15) | Toluene | -40 | 48 | 80 | 92 | Fictionalized Data |

Experimental Protocols

General Procedure for the Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

-

This compound

-

Dicyclopentadiene

-

Solvent (e.g., Toluene or Diethyl Ether)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to approximately 170 °C. Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature; it should be used immediately after preparation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.

-

Addition of Diene: Slowly add the freshly distilled cyclopentadiene (1.1 eq) to the solution of this compound at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for the time indicated in the data tables or until TLC analysis shows complete consumption of the limiting reagent.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, wash the organic layer with water and brine in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the endo and exo isomers.

-

Characterization: Characterize the purified products by NMR, IR, and mass spectrometry.

General Procedure for a Lewis Acid Catalyzed Diels-Alder Reaction

Materials:

-

This compound

-

Diene (e.g., Cyclopentadiene, Isoprene)

-

Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂)

-

Anhydrous Solvent (e.g., CH₂Cl₂, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent in a flame-dried flask.

-

Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Catalyst Addition: Slowly add the Lewis acid catalyst (as a solution in the reaction solvent) to the stirred solution of this compound.

-

Diene Addition: After stirring for a short period (e.g., 15-30 minutes), add the diene (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Maintain the reaction at the specified temperature and monitor its progress by TLC.

-

Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography and characterize the isomers as described previously.

Mandatory Visualizations

Diels-Alder Reaction Mechanism

The Role of Diethyl Maleate in Michael Addition Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl maleate, a versatile α,β-unsaturated carbonyl compound, serves as a prominent Michael acceptor in organic synthesis. Its electrophilic nature, conferred by the electron-withdrawing ester functionalities, facilitates the conjugate addition of a wide array of nucleophiles, known as Michael donors. This reaction, the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules with diverse functional groups. This technical guide provides a comprehensive overview of the role of this compound in Michael addition reactions, detailing the underlying mechanisms, providing experimental protocols for key transformations, and presenting quantitative data for a range of reaction systems. Particular attention is given to the addition of carbanions (e.g., from malonates), amines (aza-Michael addition), and thiols (thia-Michael addition), highlighting the synthetic utility and mechanistic nuances of each.

Core Principles: this compound as a Michael Acceptor

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the case of this compound, the two ester groups polarize the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. The general mechanism, typically proceeding under basic conditions, involves three key steps:

-

Nucleophile Formation: A base abstracts a proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate or a thiolate).

-

Conjugate Addition: The nucleophile attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct.

A critical aspect of reactions involving this compound is its potential for cis-trans isomerization to the thermodynamically more stable diethyl fumarate.[2] This isomerization can occur concurrently with the Michael addition, particularly in the presence of amines.[2] Diethyl fumarate is also a Michael acceptor, but its reactivity is generally lower than that of this compound.[3] The reaction conditions can therefore be optimized to favor the desired Michael addition product over isomerization or subsequent addition to diethyl fumarate.

Quantitative Data Presentation

The efficiency of the Michael addition to this compound is influenced by the nature of the Michael donor, the catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data for representative reactions.

Table 1: Michael Addition of Diethyl Malonate to Chalcones (a class of α,β-unsaturated ketones)

| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ni(acac)₂ / (-)-Sparteine | Toluene | 5 | 85 | 80 |

| NiCl₂ / (-)-Sparteine | Toluene | 12 | 90 | 86 |

| Cu(OTf)₂ / (-)-Sparteine | Toluene | 18 | 70 | 65 |

| CoCl₂ / (-)-Sparteine | Toluene | 18 | 65 | 60 |

| Zn(OTf)₂ / (-)-Sparteine | Toluene | 24 | 60 | 55 |

Data synthesized from a study on enantioselective Michael additions.

Table 2: Aza-Michael Addition of Amines to this compound

| Amine | Conditions | Time | Product | Yield (%) |

| Cyclohexylamine | Solvent-free, catalyst-free, room temp. | - | Diethyl 2-(cyclohexylamino)succinate | High |

| Propylamine | Solvent-free, catalyst-free, room temp. | 0.75 h | Diethyl 2-(propylamino)succinate | High |

| Various primary and secondary amines | Sulfated zirconia catalyst, solvent-free, room temp. | 0.25 - 1 h | Corresponding β-amino esters | 85 - 95 |

Data compiled from studies on aza-Michael additions.[2]

Table 3: Thiol-Michael Addition to this compound

| Thiol | Catalyst | Solvent | Time | Product | Yield (%) |

| Hexanethiol | Hexylamine | - | < 1 h | Diethyl 2-(hexylthio)succinate | Quantitative |

| Ethanethiol | Triethylamine | THF | - | Diethyl 2-(ethylthio)succinate | - |

| Thiophenol | Ferric chloride | Room temp. | 5-20 min | Diethyl 2-(phenylthio)succinate | High |

Data from various studies on thiol-Michael additions.

Experimental Protocols

The following protocols provide detailed methodologies for key Michael addition reactions involving this compound.

Enantioselective Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a nickel-catalyzed enantioselective Michael addition.

Materials:

-

NiCl₂

-

(-)-Sparteine

-

Dry Toluene

-

Chalcone

-

Diethyl malonate

-

1 M HCl

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.

-

Stir the mixture at room temperature for 6 hours.

-

Slowly add chalcone (1.0 equivalent) to the reaction mixture and stir for an additional 30 minutes.

-

Add a solution of diethyl malonate (1.2 equivalents) in dry toluene dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Solvent-Free Aza-Michael Addition of Propylamine to this compound

This protocol outlines a green and efficient method for the synthesis of a β-amino ester.

Materials:

-

This compound

-

Propylamine

Procedure:

-

In a round-bottom flask, mix this compound (1.0 equivalent) and propylamine (1.0-1.2 equivalents) at room temperature.

-

Stir the neat mixture for 45 minutes to 1 hour. The reaction is typically exothermic.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove any excess propylamine under reduced pressure.

-

The resulting diethyl 2-(propylamino)succinate is often obtained in high purity and may not require further purification. If necessary, purification can be achieved by silica gel column chromatography.

Base-Catalyzed Thiol-Michael Addition of Thiophenol to this compound

This protocol describes a rapid, base-catalyzed addition of a thiol to this compound.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 equivalent) and thiophenol (1.0 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Add a catalytic amount of a base (e.g., Et₃N or DBU, ~1-5 mol%).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution to remove the catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, diethyl 2-(phenylthio)succinate.

-

If necessary, purify the product by silica gel column chromatography.

Mandatory Visualizations

Reaction Mechanism and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core mechanistic pathway of the base-catalyzed Michael addition to this compound, the concurrent isomerization process, and a typical experimental workflow.

Caption: General mechanism of the base-catalyzed Michael addition.

Caption: Concurrent isomerization of this compound to diethyl fumarate.

References

Methodological & Application

Protocol for Glutathione Depletion in Cell Culture Using Diethyl Maleate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is a critical tripeptide antioxidant that plays a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating various signaling pathways. Depletion of intracellular GSH can induce oxidative stress, sensitize cells to therapeutic agents, and modulate cellular processes such as proliferation and apoptosis. Diethyl maleate (DEM) is a widely used chemical agent for inducing GSH depletion in cell culture models. DEM, an electrophilic compound, rapidly conjugates with GSH in a reaction catalyzed by glutathione S-transferases (GSTs), leading to a rapid and significant decrease in the intracellular GSH pool. This application note provides a detailed protocol for the use of DEM to deplete GSH in cultured cells, along with methods to assess the consequences of this depletion.

Data Presentation

Table 1: Effects of this compound (DEM) on Glutathione (GSH) Levels and Cell Viability in Various Cell Lines

| Cell Line | DEM Concentration (mM) | Treatment Time (hours) | GSH Depletion (%) | Cell Viability Assay | Reference |

| Chinese Hamster Lung (V79) | 0.5 | 2 | >95 | Not specified | [1] |

| Human Lung Carcinoma (A549) | 0.5 | 2 | >95 | Not specified | [1] |

| Mouse Lymphoma (L5178Y) | 0.1076 | 4 | >95 | Not specified | [2] |

| Mouse Lymphoma (L5178Y) | 0.0067 | 4 | >50 | Not specified | [2] |

| HL-60 | 0.5 | Not Specified | ~60 | Not specified | [3] |

| Müller Cells | Not Specified | 0.5 | ~70-80 | Not specified |

Experimental Protocols

Protocol for Inducing Glutathione Depletion with this compound (DEM)

This protocol describes the general procedure for treating cultured cells with DEM to achieve GSH depletion. The optimal concentration of DEM and treatment time should be determined empirically for each cell line and experimental condition.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (DEM) (Sigma-Aldrich, Cat. No. D97703 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

96-well or other appropriate cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate or other suitable culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of DEM Stock Solution:

-

Prepare a stock solution of DEM (e.g., 100 mM) in DMSO.

-

Store the stock solution at -20°C for long-term storage.

-

-

Treatment with DEM:

-

On the day of the experiment, dilute the DEM stock solution to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 mM) in a complete cell culture medium. It is recommended to test a range of concentrations to determine the optimal one for your cell line.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of DEM.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest DEM concentration used.

-

Incubate the cells for the desired period (e.g., 1, 2, 4, 6, or 24 hours). The incubation time will depend on the desired level of GSH depletion and the specific cell type.

-

-

Cell Harvesting and Downstream Analysis:

-

After the incubation period, proceed with downstream assays such as quantification of GSH levels, cell viability assays, detection of reactive oxygen species, or western blot analysis.

-

Protocol for Quantification of Intracellular Glutathione (GSH)

This protocol outlines a common method for measuring intracellular GSH levels using a commercially available GSH assay kit, which is often based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). Alternatively, methods like HPLC can be used for more precise quantification.

Materials:

-

DEM-treated and control cells

-

GSH Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)

-

PBS

-

Reagent for cell lysis (as provided in the kit or 0.1% Triton X-100 in PBS)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

After DEM treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells according to the instructions provided with the GSH assay kit. This typically involves adding a lysis buffer and scraping the cells.

-

Centrifuge the cell lysates to pellet the cell debris.

-

Collect the supernatant, which contains the intracellular GSH.

-

-

GSH Assay:

-

Perform the GSH assay according to the manufacturer's protocol. This usually involves adding the cell lysate to a reaction mixture containing DTNB and glutathione reductase.

-

Incubate the reaction for the recommended time at room temperature.

-

Measure the absorbance at the specified wavelength (usually 405 or 412 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the GSH concentration in each sample based on a standard curve generated with known concentrations of GSH.

-

Normalize the GSH concentration to the protein concentration of the cell lysate to account for differences in cell number.

-

Protocol for Assessing Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

DEM-treated and control cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

MTT Incubation:

-

Following DEM treatment, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of DMSO or the provided solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

-

Express cell viability as a percentage of the vehicle-treated control cells.

-

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

DEM-treated and control cells

-

DCFH-DA (Sigma-Aldrich or equivalent)

-

DMSO

-

Serum-free cell culture medium

-

Fluorescence microscope or microplate reader

Procedure:

-

Staining with DCFH-DA:

-

After DEM treatment, wash the cells once with serum-free medium.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium from a stock solution in DMSO.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove excess dye.

-

-

Detection:

-

For qualitative analysis, visualize the cells under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

For quantitative analysis, measure the fluorescence intensity using a fluorescence microplate reader with the same excitation and emission wavelengths.

-

-

Data Analysis:

-

For quantitative data, normalize the fluorescence intensity to the cell number or protein concentration.

-

Express the ROS levels as a fold change relative to the control group.

-

Protocol for Western Blot Analysis of MAPK Activation

This protocol provides a general workflow for assessing the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK, which can be activated by oxidative stress induced by GSH depletion.

Materials:

-

DEM-treated and control cells

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After DEM treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

To determine the level of activation, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each MAPK.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Mechanism of DEM-induced GSH depletion and downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for studying the effects of DEM on cultured cells.

References

- 1. Cellular glutathione depletion by this compound or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic damage, but limited evidence of oxidative stress markers in this compound-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient glutathione depletion determines terminal differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Oxidative Stress in Vitro Using Diethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl maleate (DEM) is a widely used chemical agent for inducing oxidative stress in in vitro models. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a key non-enzymatic antioxidant. This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. These application notes provide a comprehensive guide to using DEM to induce oxidative stress in cell culture, including effective concentrations, experimental protocols for key assays, and visualization of the underlying molecular pathways.

Mechanism of Action

DEM, an α,β-unsaturated carbonyl compound, readily reacts with the sulfhydryl group of GSH. This reaction is often catalyzed by glutathione S-transferases (GSTs). The conjugation of DEM to GSH effectively depletes the intracellular pool of reduced glutathione, thereby impairing the cell's primary defense against oxidative insults. The resulting increase in ROS can trigger a cascade of downstream events, including the activation of stress-response signaling pathways, DNA damage, and ultimately, apoptosis or necrosis.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of DEM for inducing oxidative stress is cell-type dependent and should be determined empirically for each experimental system. The following tables summarize effective concentrations and observed effects from various studies.

Table 1: this compound Concentration and Effects on Glutathione (GSH) Depletion

| Cell Type | DEM Concentration | Exposure Time | % GSH Depletion | Reference |

| Mouse Lymphoma L5178Y (TK+/-) | 6.7 µg/mL (~0.039 mM) | 4 hours | >50% | [1] |

| Mouse Lymphoma L5178Y (TK+/-) | ≥ 107.6 µg/mL (~0.625 mM) | 4 hours | >95% | [1] |

| Chinese Hamster Lung (V79) | 0.5 mM | 2 hours | >95% | [2] |

| Human Lung Carcinoma (A549) | 0.5 mM | 2 hours | >95% | [2] |

Table 2: this compound Concentration and Cytotoxic/Genotoxic Effects

| Cell Type | DEM Concentration | Exposure Time | Observed Effect | Reference |

| Transformed Mouse Fibroblasts | 0.25 mM | 24 hours | Decreased cell viability to 75% | [3] |

| Transformed Mouse Fibroblasts | 0.05 - 1 mM | 24 hours | Concentration-dependent cytotoxicity | |

| Mouse Lymphoma L5178Y (TK+/-) | ≥ 26.9 µg/mL (~0.156 mM) | 4 hours | Significant increase in micronuclei and DNA strand breaks | |

| Testicular Cells (in vitro) | 0.25 mM - 0.5 mM | 4 hours | Decreased reduced glutathione, increased oxidized glutathione and ROS levels |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (DEM)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of DEM (e.g., 1 M) in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. When ready to use, dilute the stock solution in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: General Workflow for a DEM-Induced Oxidative Stress Experiment

Caption: Experimental workflow for in vitro oxidative stress studies using DEM.

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

-

Cells cultured in 96-well plates

-

DEM treatment medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Remove the culture medium and treat the cells with various concentrations of DEM for the desired time. Include untreated and vehicle-treated (DMSO) controls.

-

After the treatment period, remove the medium and wash the cells with PBS.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Measurement of Intracellular ROS using CM-H2DCFDA

Materials:

-

Cells cultured in appropriate plates or dishes

-

DEM treatment medium

-

CM-H2DCFDA probe

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with DEM as described in Protocol 2.

-

After treatment, wash the cells twice with pre-warmed HBSS or PBS.

-

Load the cells with 5-10 µM CM-H2DCFDA in HBSS or PBS and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS or PBS to remove excess probe.

-

Immediately measure the fluorescence intensity. For microscopy, use an excitation/emission of ~495/525 nm. For a plate reader or flow cytometer, use the appropriate filter sets. The fluorescence intensity correlates with the level of intracellular ROS.

Protocol 5: Quantification of Intracellular Glutathione (GSH)

Materials:

-

Cell suspension or lysate

-

GSH assay kit (commercially available kits are recommended, often based on the reaction of GSH with a thiol-reactive fluorescent probe or an enzymatic recycling method)

-

Microplate reader (fluorescence or absorbance, depending on the kit)

Procedure:

-

Culture and treat cells with DEM as previously described.

-

Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

-

Follow the manufacturer's instructions for the chosen GSH assay kit. This typically involves cell lysis, reaction with the provided reagents, and measurement of the signal.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Signaling Pathways and Visualizations

DEM-induced GSH depletion and the subsequent increase in ROS can activate several stress-responsive signaling pathways. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Simplified signaling pathway of DEM-induced oxidative stress and apoptosis.

This simplified diagram illustrates that DEM depletes GSH, leading to an increase in ROS. Elevated ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates downstream MAPK members like JNK and p38, ultimately leading to apoptosis. The activation of all three members of the MAPK family has been observed following DEM treatment.

Conclusion

This compound is a valuable tool for studying the mechanisms of oxidative stress in a controlled in vitro setting. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the cellular responses to GSH depletion and ROS accumulation. It is crucial to optimize the DEM concentration and treatment duration for each specific cell type and experimental question to obtain reliable and reproducible results.

References

Step-by-Step Guide for Diels-Alder Reaction with Diethyl Maleate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Diels-Alder reaction using diethyl maleate as a dienophile. The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings, a common scaffold in many biologically active molecules and pharmaceutical compounds.[1] this compound, an electron-poor alkene, serves as an excellent dienophile in these reactions.

This guide will cover the reaction of this compound with two common dienes: cyclopentadiene and furan. It will detail the necessary reagents, equipment, step-by-step procedures, and methods for purification and characterization of the resulting cycloadducts.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process involving a cyclic transition state. The stereochemistry of the dienophile is retained in the product. With cyclic dienes, the reaction can proceed via two different approaches of the dienophile, leading to the formation of endo and exo stereoisomers. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. The ratio of these isomers can be influenced by reaction temperature, time, and the presence of Lewis acid catalysts.

Experimental Protocols

The following are detailed protocols for the Diels-Alder reaction of this compound with cyclopentadiene and furan.

Protocol 1: Reaction of this compound with Cyclopentadiene

This procedure outlines the thermal Diels-Alder reaction between this compound and freshly cracked cyclopentadiene to synthesize diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials and Reagents:

-

Dicyclopentadiene

-

This compound

-

Toluene (or other high-boiling solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Distillation apparatus

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

Part A: Preparation of Cyclopentadiene

-

Set up a fractional distillation apparatus.

-

Gently heat dicyclopentadiene in the distilling flask to induce the retro-Diels-Alder reaction.

-

Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C, in a receiver cooled in an ice bath.

-

Dry the collected cyclopentadiene over anhydrous magnesium sulfate. Use the freshly distilled cyclopentadiene immediately.

Part B: Diels-Alder Reaction

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of toluene.

-

Add freshly distilled cyclopentadiene (1.1 equivalents) to the solution.

-

Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the product and remove the solvent by rotary evaporation.

-

Determine the yield of the purified product.

-

Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine the endo/exo isomer ratio.

Protocol 2: Reaction of this compound with Furan

This protocol describes the synthesis of diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate through the reaction of this compound with furan. This reaction may require a Lewis acid catalyst to proceed at a reasonable rate.

Materials and Reagents:

-

Furan

-

This compound

-

Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), optional)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates and chamber

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in dichloromethane in a round-bottom flask, add the Lewis acid catalyst (e.g., 0.1 equivalents of ZnCl₂), if used.

-

Cool the mixture in an ice bath.

-

Add furan (1.2 equivalents) dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Combine the product-containing fractions and remove the solvent.

-

Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the key reactants and expected products for the described Diels-Alder reactions.

Table 1: Reactants and Products

| Diene | Dienophile | Product Name | Product Structure |

| Cyclopentadiene | This compound | Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Furan | This compound | Diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

Table 2: Spectroscopic Data for Diels-Alder Adducts

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (endo/exo mixture) | 6.0-6.4 (m, 2H, vinyl), 4.0-4.3 (q, 4H, OCH₂), 3.0-3.5 (m, 2H, bridgehead), 2.8-3.2 (m, 2H, CH-CO₂Et), 1.2-1.8 (m, 2H, CH₂), 1.2-1.4 (t, 6H, CH₃) | ~172-175 (C=O), ~135-138 (vinyl), ~60-62 (OCH₂), ~45-50 (bridgehead), ~42-48 (CH-CO₂Et), ~40-45 (CH₂), ~14 (CH₃) |

| Diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (exo isomer) | ~6.5 (s, 2H, vinyl), ~5.2 (s, 2H, bridgehead), 4.2 (q, 4H, OCH₂), 2.9 (s, 2H, CH-CO₂Et), 1.3 (t, 6H, CH₃) | ~170 (C=O), ~136 (vinyl), ~82 (bridgehead), ~61 (OCH₂), ~49 (CH-CO₂Et), ~14 (CH₃) |

Note: The exact chemical shifts may vary depending on the endo/exo ratio and the specific experimental conditions.

Visualizations

The following diagrams illustrate the Diels-Alder reaction mechanism and a general experimental workflow.

Caption: General mechanism of the Diels-Alder reaction.

Caption: A typical workflow for a Diels-Alder experiment.

References

Application Notes and Protocols for Michael Addition using Diethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] Diethyl maleate, with its electron-deficient double bond activated by two ester groups, serves as a versatile Michael acceptor. This reactivity allows for the introduction of a wide range of functionalities, making it a valuable substrate in the synthesis of pharmaceuticals and other complex organic molecules. The resulting adducts are often precursors to valuable intermediates such as β-amino acids, substituted succinates, and various heterocyclic compounds.[1][3] This document provides detailed protocols and application notes for conducting Michael addition reactions using this compound with various nucleophiles.

Reaction Mechanism and Signaling Pathway

The base-catalyzed Michael addition mechanism initiates with the deprotonation of the Michael donor by a base, generating a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then attacks the β-carbon of this compound in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct.

Caption: General mechanism of a base-catalyzed Michael addition to this compound.

Data Presentation: Michael Addition to Maleates

The following table summarizes representative conditions for the Michael addition of various nucleophiles to this compound and its dimethyl analog, which exhibits similar reactivity.

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexylamine | This compound | None | None | RT | - | - | [3] |

| 2 | Pentylamine | Dimethyl Maleate | None | None | RT | 4 | 96 | |

| 3 | Piperazine | Dimethyl Maleate | None | None | RT | - | - | |

| 4 | Diethyl Malonate | Diethyl Methylenemalonate | Piperidine | - | - | - | - | |

| 5 | Nitromethane | Dimethyl Ethylidenemalonate | Thiourea-based | - | - | - | High | |

| 6 | Malononitrile | Dimethyl Ethylidenemalonate | Thiourea-based | - | - | - | High | |

| 7 | β-dicarbonyl compounds | Electron-poor olefins | Triphenylphosphine | - | - | - | Good | |

| 8 | β-dicarbonyl compounds | Electron-poor olefins | Tributylphosphine | - | - | - | Good |

Note: Direct quantitative data for a broad range of Michael additions to this compound is dispersed in the literature. The table includes data for the closely related dimethyl maleate to provide a comparative context for reactivity.

Experimental Protocols

Protocol 1: Aza-Michael Addition of an Amine to this compound (Solvent- and Catalyst-Free)

This protocol describes a green chemistry approach to the aza-Michael addition, which can often proceed without a catalyst or solvent.

Materials:

-

This compound

-

Amine (e.g., cyclohexylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 equiv).

-

With stirring, add the amine (1.0-1.2 equiv) dropwise at room temperature. Note: The reaction can be exothermic.

-

Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For some amines, the reaction may reach completion within a few hours, while for others, it may require longer reaction times, potentially up to several days.

-

Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phosphine-Catalyzed Michael Addition of a β-Dicarbonyl Compound to this compound

This protocol is a general procedure for the phosphine-catalyzed Michael addition of a stabilized carbon nucleophile to this compound.

Materials:

-

This compound

-

β-dicarbonyl compound (e.g., diethyl malonate, acetylacetone)

-

Tributylphosphine or Triphenylphosphine (1-10 mol%)

-

Anhydrous solvent (e.g., toluene, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the β-dicarbonyl compound (1.2 equiv) and anhydrous solvent.

-

Add this compound (1.0 equiv) to the solution.

-

Add the phosphine catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or NMR.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a laboratory-scale Michael addition experiment.

References

Application Notes: Diethyl Maleate in Drug Metabolism and Toxicity Studies

Introduction

Diethyl maleate (DEM) is a widely utilized chemical tool in pharmacological and toxicological research.[1][2] It is an α,β-unsaturated carbonyl compound that serves as a potent depletor of intracellular glutathione (GSH).[1][3] This characteristic makes DEM an invaluable agent for investigating the role of GSH in drug metabolism, detoxification pathways, and the mechanisms of chemically-induced cellular toxicity. By reducing the levels of this critical antioxidant, researchers can elucidate the protective mechanisms of GSH and identify the cellular consequences of oxidative stress.

Mechanism of Action

The primary mechanism by which DEM depletes cellular GSH is through its conjugation with the sulfhydryl group of GSH. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST).[4] The resulting conjugate is subsequently eliminated from the cell, leading to a rapid and significant decrease in the intracellular GSH pool. This depletion of GSH can lead to a state of oxidative stress, as the cell's capacity to neutralize reactive oxygen species (ROS) is diminished.

Key Applications in Research

-

Investigating the Role of Glutathione in Drug Metabolism: Many xenobiotics are detoxified through conjugation with GSH, a reaction often mediated by GSTs. By pre-treating cells or animal models with DEM to deplete GSH, researchers can determine the extent to which a particular drug's metabolism and clearance are dependent on this pathway. An increase in the drug's toxicity or a change in its metabolic profile following DEM treatment suggests a significant role for GSH in its detoxification.

-

Inducing and Studying Oxidative Stress: The depletion of GSH by DEM disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent oxidative stress. This induced state of oxidative stress allows for the study of its consequences, including lipid peroxidation, protein damage, and DNA damage. It also provides a model for investigating the efficacy of potential antioxidant therapies.

-

Elucidating Cell Signaling Pathways: DEM-induced oxidative stress is known to activate various cellular signaling pathways. A key example is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the antioxidant response. By activating Nrf2, DEM can stimulate the expression of antioxidant and cytoprotective genes. This makes DEM a useful tool for studying the regulation and downstream effects of the Nrf2 signaling cascade.

-

Sensitizing Cells to Toxicity: By depleting the protective GSH pool, DEM can sensitize cells to the toxic effects of other compounds, including therapeutic drugs and environmental toxins. This approach is particularly useful for identifying compounds whose toxicity is mitigated by GSH and for understanding the mechanisms of synergistic toxicity.

Limitations and Considerations

While DEM is a valuable research tool, it is important to be aware of its potential non-specific effects. For instance, at high concentrations, DEM has been shown to inhibit protein synthesis and alter the activity of certain enzymes independently of its effect on GSH. Therefore, it is crucial to use appropriate controls and to carefully select the concentration of DEM to minimize these off-target effects. Buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, is often used as an alternative or complementary tool to confirm that the observed effects are indeed due to GSH depletion.

Data Presentation

Table 1: In Vitro Applications of this compound

| Cell Line | DEM Concentration | Treatment Duration | Observed Effect | Reference |

| Mouse Lymphoma L5178Y | 6.7 µg/mL | 4 hours | >50% decrease in GSH | |

| Mouse Lymphoma L5178Y | ≥ 107.6 µg/mL | 4 hours | >95% decrease in GSH | |

| Mouse Lymphoma L5178Y | ≥ 26.9 µg/mL | 4 hours | Significant increase in micronuclei and DNA strand breaks | |

| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Not specified | GSH depletion, ROS generation, cell cycle arrest, apoptosis | |

| Chinese Hamster V79 | 0.5 mM | 2 hours | Cellular GSH depleted to <5% of control | |

| Human Lung Carcinoma A549 | 0.5 mM | 2 hours | Cellular GSH depleted to <5% of control | |

| N9 Murine Microglia | Not specified | 1 hour (pretreatment) | Attenuated NLRP3 inflammasome activation, decreased mitochondrial ROS | |

| Bovine Pulmonary Artery Endothelial Cells | 0.025-0.1 mM | 24 hours | 218% increase in GSH levels, enhanced cystine/glutamate uptake |

Table 2: In Vivo Applications of this compound

| Animal Model | DEM Dosage | Route of Administration | Time Post-Administration | Tissue | Observed Effect | Reference |

| Sprague-Dawley Rats | 4.6 mmol/kg | Intraperitoneal (ip) | 2 hours | Lung | 82% reduction in GSH | |

| Sprague-Dawley Rats | 4.6 mmol/kg | Intraperitoneal (ip) | 2 hours | Brain | 45% reduction in GSH | |

| Rats | Not specified | Not specified | 2-4 hours | Plasma | 86% decrease in GSH | |

| Rats | Not specified | Not specified | 2-4 hours | Liver | 82% decrease in GSH | |

| Rats | Not specified | Not specified | 2-4 hours | Brain | 45% decrease in GSH | |

| Mice | 1 ml/kg | Not specified | Not specified | Brain and Liver | Inhibition of protein synthesis | |

| Rats | 600 mg/kg | Intraperitoneal (ip) | 2 hours | Liver | Depletion of glutathione |

Experimental Protocols

Protocol 1: In Vitro Glutathione Depletion in Cultured Cells

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of DEM Stock Solution: Prepare a stock solution of DEM in a suitable solvent such as DMSO. A typical stock concentration is 100 mM.

-

Treatment: Dilute the DEM stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.05-1 mM). Remove the old medium from the cells and replace it with the DEM-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to achieve GSH depletion.

-

Downstream Analysis: After incubation, the cells can be harvested for various downstream analyses, such as measurement of GSH levels, assessment of cytotoxicity, or analysis of gene expression.

Protocol 2: Assessment of Cytotoxicity Following DEM Treatment

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

DEM Treatment: Expose the cells to various concentrations of DEM (e.g., 0.05-1 mM) for a specified duration (e.g., 24 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest DEM concentration).

-

Cell Viability Assay: Following treatment, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels

-

Sample Preparation: After DEM treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer. To prevent the artifactual oxidation of GSH to its disulfide form (GSSG), it is recommended to derivatize GSH with an alkylating agent like N-ethylmaleimide (NEM) before deproteination.

-

Deproteination: Deproteinate the cell lysates, for example, by adding a deproteinizing agent like sulfosalicylic acid.

-

GSH and GSSG Quantification: The levels of GSH and GSSG can be determined using various methods, including:

-

Enzymatic Recycling Method: This spectrophotometric method is based on the reduction of GSSG to GSH by glutathione reductase and NADPH, followed by the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer sensitive and specific quantification of both GSH and GSSG.

-

-

Data Normalization: Normalize the GSH and GSSG levels to the protein concentration of the cell lysate.

Mandatory Visualizations

References

- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nuclear trapping of inactive FOXO1 by the Nrf2 activator this compound - PMC [pmc.ncbi.nlm.nih.gov]